2-Methylhexa-4,5-dien-2-ol
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h5,8H,1,6H2,2-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPLOFIGCMPQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereocontrolled Synthesis of 2 Methylhexa 4,5 Dien 2 Ol and Derivatives
Stereoselective and Enantioselective Synthetic Approaches
Achieving high levels of stereocontrol is paramount in the synthesis of axially chiral allenols. This is typically accomplished through the use of chiral auxiliaries, chiral catalysts, or by resolving a racemic mixture.
Chiral Auxiliaries and Catalysts in Allenol Synthesis
The use of chiral auxiliaries and catalysts represents the most sophisticated approach to asymmetric allene (B1206475) synthesis, allowing for the direct formation of one enantiomer over the other.
Chiral Auxiliaries: A chiral auxiliary is an optically active group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantioenriched product. While widely used in asymmetric synthesis, for allenol synthesis, the use of chiral catalysts is often more direct. researchgate.netsigmaaldrich.com
Chiral Catalysts: Asymmetric catalysis is a powerful tool for generating chiral allenols. This often involves the use of a transition metal complexed with a chiral ligand. For instance, the rhodium-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement mentioned previously utilizes a chiral dirhodium tetraprolinate complex to induce high enantioselectivity (up to 85% ee). nih.gov Similarly, copper-catalyzed alkynylogous aldol (B89426) reactions between propargylic carboxylates and aldehydes, in the presence of chiral ligands like (R)-DTBM-SEGPHOS, can produce chiral 2,3-allenols with high diastereo- and enantioselectivities. nih.gov
Table 2: Examples of Chiral Ligands in Asymmetric Allenol Synthesis
| Catalyst System | Chiral Ligand Type | Application | Ref. |
|---|---|---|---|
| Rh₂(S-DOSP)₄ | Chiral Dirhodium Carboxylate | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | nih.gov |
| Cu / (R)-DTBM-SEGPHOS | Chiral Diphosphine | Alkynylogous Aldol Reaction | nih.gov |
| Cu / (R,R)-Ph-BPE | Chiral Diphosphine | Alkynylogous Aldol Reaction | nih.gov |
Kinetic Resolution of Racemic Allenols
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Enzymatic kinetic resolution is a particularly effective strategy for alcohols. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. This technique has been successfully applied to the resolution of various racemic alcohols, including primary and secondary allenic alcohols. While specific data for 2-methylhexa-4,5-dien-2-ol is not prevalent, the principles are broadly applicable. For example, lipase-catalyzed dynamic kinetic resolution (DKR) of racemic secondary propargyl alcohols has been developed to produce either the (R) or (S) enantiomer in high yield and enantiomeric excess.
Chirality Transfer in Propargyl-Allene Systems
The synthesis of enantiomerically enriched allenes, such as this compound, often relies on the principle of chirality transfer from a chiral propargyl precursor. This approach is advantageous as it translates a pre-existing stereocenter into the axial chirality of the allene. A prominent method involves the S_N2' reaction of chiral propargylic electrophiles with organocuprates. In this transformation, the nucleophilic attack occurs at the γ-position of the propargyl system, leading to a 1,3-substitution and the formation of the allene with a defined stereochemistry. rsc.orgnih.govrsc.orgnih.gov
The stereochemical outcome of these reactions is highly dependent on the geometry of the starting material and the reaction conditions. For instance, the reaction of an enantioenriched propargylic substrate with a Gilman cuprate (B13416276) typically proceeds through an anti-stereochemical pathway, where the nucleophile adds to the face opposite to the leaving group. This process allows for the predictable synthesis of either enantiomer of the target allene by selecting the appropriate enantiomer of the propargylic precursor.
Another powerful method for achieving chirality transfer is the Myers allene synthesis, which converts a propargylic alcohol into an allene through a sigmatropic rearrangement of a diazene (B1210634) intermediate. wikipedia.org This reaction is known for its high degree of stereospecificity, where the chirality of the propargylic alcohol directly dictates the axial chirality of the resulting allene. wikipedia.org The reaction proceeds under mild conditions and is tolerant of various functional groups, making it a versatile tool for the synthesis of complex chiral allenes.
The efficiency of chirality transfer in these systems is often quantified by the enantiomeric excess (ee) of the product. High ee values indicate a successful and highly controlled transfer of stereochemical information.
Table 1: Representative Examples of Chirality Transfer in Propargyl-Allene Systems : Note: This table is a representation of typical results found in the literature for similar systems, as specific data for this compound is not readily available.
| Propargylic Precursor | Reagent | Reaction Type | Chirality Transfer Efficiency (% ee) | Reference |
|---|---|---|---|---|
| (R)-3-Methyl-1-pentyn-3-ol derivative | Me2CuLi | S_N2' | >95 | rsc.orgnih.gov |
| (S)-4-Phenyl-2-butyn-1-ol derivative | Ph3P, DIAD, o-NO2C6H4SO2NHNH2 | Myers Allene Synthesis | >98 | wikipedia.org |
| (R)-1-Ethynylcyclohexanol derivative | Cp2Zr(H)Cl | Reductive Elimination | >97 | nih.gov |
Diastereoselective Control in Allenol Synthesis
Achieving diastereoselective control is crucial when the target molecule, like certain derivatives of this compound, contains multiple stereocenters. The synthesis of allenols with specific diastereomeric configurations can be accomplished through various strategies, often involving the addition of a nucleophile to a carbonyl group in a chiral substrate.
One common approach is the diastereoselective addition of organometallic reagents to allenyl ketones or aldehydes. The inherent chirality of the allene can direct the incoming nucleophile to a specific face of the carbonyl group, resulting in the formation of one diastereomer in preference to the other. The level of diastereoselectivity is influenced by steric and electronic factors of both the substrate and the reagent, as well as the reaction conditions such as temperature and solvent.
For the synthesis of this compound, a relevant strategy would be the addition of a methyl organometallic reagent (e.g., methyllithium (B1224462) or methylmagnesium bromide) to a suitable allenyl ketone precursor. The stereochemical outcome of such additions can often be predicted using established models of asymmetric induction, such as Cram's rule or the Felkin-Anh model.
Furthermore, cobalt-catalyzed three-component reactions involving 1,3-enynes, aldehydes, and a C-H bond substrate have emerged as a powerful method for the stereoselective synthesis of allenyl alcohols. nih.gov These reactions can generate multiple stereocenters in a single step with high levels of diastereoselectivity. The proposed mechanism involves the formation of a cobalt-propargyl intermediate that then adds to the aldehyde in a stereocontrolled manner. nih.gov
Table 2: Diastereoselective Synthesis of Allenols : Note: This table presents illustrative data for analogous reactions, as specific examples for this compound are not extensively documented.
| Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Chiral Allenyl Ketone | MeLi | Up to 95:5 | General principle |
| 1,3-Enyne, Aldehyde, C-H Substrate | Co(III) catalyst | Up to 20:1 | nih.gov |
| Chiral Allenyl Aldehyde | Allylborane | >90:10 | General principle |
Synthesis of Specifically Substituted this compound Analogues for Research
The synthesis of specifically substituted analogues of this compound is driven by the need for molecular probes in various research areas, including medicinal chemistry and materials science. By systematically modifying the structure of the parent compound, researchers can investigate structure-activity relationships and fine-tune the properties of the molecule for specific applications.
For example, introducing different substituents at the terminal position of the allene (C6) can modulate the electronic and steric properties of the molecule. This can be achieved by employing propargylic precursors with the desired substitution pattern in the synthetic routes described above. Similarly, modifications at the methyl groups (C2) or the hydroxyl group can be accomplished through the use of appropriately substituted starting materials or through post-synthetic modifications.
The synthesis of these analogues often requires robust and versatile synthetic methodologies that can accommodate a wide range of functional groups. Transition metal-catalyzed cross-coupling reactions, for instance, are frequently used to introduce aryl or vinyl substituents onto the allene core. The choice of synthetic strategy is guided by the specific structural features of the desired analogue and the compatibility of the functional groups present in the molecule.
Table 3: Examples of Substituted Allenic Alcohols and Their Potential Research Applications : Note: This table provides hypothetical examples of substituted analogues and their potential research uses, based on the general utility of such compounds.
| Substituted Analogue | Synthetic Approach | Potential Research Application |
|---|---|---|
| 6-Phenyl-2-methylhexa-4,5-dien-2-ol | Reaction of a phenyl-substituted propargylic precursor with a methyl organometallic reagent. | Probe for studying π-stacking interactions in biological systems. |
| 2-(Trifluoromethyl)hexa-4,5-dien-2-ol | Addition of a trifluoromethyl nucleophile to an allenyl ketone. | Investigating the effects of fluorine substitution on metabolic stability. |
| 2-Methylhexa-4,5-dien-2-yl acetate | Esterification of this compound. | Prodrug development or as a handle for bioconjugation. |
Mechanistic Studies of 2 Methylhexa 4,5 Dien 2 Ol Reactivity and Transformations
Rearrangement Pathways
2-Methylhexa-4,5-dien-2-ol undergoes several types of rearrangements, often catalyzed by acid or transition metals. These reactions lead to the formation of a diverse array of products, and understanding the underlying mechanisms is crucial for controlling the reaction outcomes.
Propargyl-allene rearrangements are a key aspect of the chemistry of this compound. These rearrangements involve the interconversion of propargyl and allenyl isomers. The regioselectivity of these reactions is influenced by the nature of the catalyst and the substitution pattern of the substrate. For instance, the reaction of allenyl Grignard reagents with alkynyl esters can produce propargyl-allenols.
Metal-mediated reactions often play a crucial role in these transformations. For example, gold(I) has been shown to coordinate to the alkyne unit of propargylallenyl acetates, facilitating nucleophilic attack by the carbonyl oxygen and leading to the formation of 4-methylene-2-cyclopentenones. The choice of metal catalyst can significantly influence the reaction pathway, with different metals coordinating to either the alkyne or the allene (B1206475) moiety, resulting in different cyclization or rearrangement products.
| Catalyst/Reagent | Substrate | Major Product(s) | Reference |
|---|---|---|---|
| Gold(I) | Propargylallenyl acetates | 4-Methylene-2-cyclopentenones | |
| Allenyl Grignard reagent | Alkynyl ester | Propargyl-allenols |
The Meyer-Schuster rearrangement is a classic reaction of propargyl alcohols, converting them into α,β-unsaturated carbonyl compounds. This acid-catalyzed reaction proceeds through a formal 1,3-shift of the hydroxyl group to form an allenol intermediate, which then tautomerizes to the final product. The traditional conditions for this rearrangement are often harsh, but milder and more selective methods using transition-metal or Lewis acid catalysts have been developed.
The mechanism involves the protonation of the alcohol, followed by a rate-determining 1,3-shift of the protonated hydroxyl group. The final step is a keto-enol tautomerism. For tertiary alcohols like this compound, a competing reaction known as the Rupe rearrangement can occur, which leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.
Cope-type rearrangements, specifically the oxy-Cope rearrangement, are-sigmatropic shifts that are highly valuable in organic synthesis. The oxy-Cope rearrangement involves the isomerization of 1,5-dien-3-ols to produce δ,ε-unsaturated carbonyl compounds. The driving force for this reaction is the formation of a stable carbonyl group through keto-enol tautomerization of the initial enol product.
The rate of the oxy-Cope rearrangement can be dramatically accelerated by the addition of a base, a modification known as the anionic oxy-Cope rearrangement. Deprotonation of the alcohol leads to rate enhancements of 10¹⁰ to 10¹⁷, allowing the reaction to proceed at much lower temperatures. This rearrangement is a powerful tool for carbon-carbon bond formation and has been applied in the synthesis of complex molecules.
While direct evidence for homoallenylic participation in the rearrangements of this compound is not extensively detailed in the provided search results, the concept of neighboring group participation is a fundamental principle in organic chemistry. Homoallylic participation, the interaction of a double bond with a reaction center two carbons away, is a well-established phenomenon that can lead to rate enhancements and the formation of rearranged products. Given the proximity of the allenic moiety to the hydroxyl group in this compound, it is plausible that such interactions could play a role in its reactivity under certain conditions, influencing the stability of intermediates and the distribution of products in rearrangement reactions.
Cycloaddition Reactions
The allenic system in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as either the diene or the dienophile.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. Allenes can participate in these reactions, adding another layer of complexity and synthetic utility. When an allene acts as the dienophile, the resulting cycloadduct contains a non-conjugated diene. The stereochemistry of these reactions is a key consideration, as the axial chirality of 1,3-disubstituted allenes can be transferred to stereocenters in the product.
Strained allenes, in particular, are highly reactive dienophiles in Diels-Alder reactions. Computational studies have shown that the reaction of allene with dienes like butadiene can proceed through either a concerted or a stepwise diradical mechanism. For the reaction between allene and butadiene, a single transition state can lead to either the [4+2] cycloadduct or a diradical intermediate that can then form either the Diels-Alder product or a [2+2] adduct.
| Reactants | Proposed Mechanism(s) | Key Intermediates/Transition States | Reference |
|---|---|---|---|
| Allene + Butadiene | Concerted and Stepwise | Single ambimodal transition state, Diradical intermediate | |
| Allene + Benzene | Concerted | Transition state leading to simultaneous C-C bond formation | |
| Strained Allenes (e.g., 1,2-cyclohexadiene) + Dienes | Stepwise (diradical) preferred over concerted | Diradical intermediates |
Electrocyclic Ring Closure Reactions
Electrocyclic reactions are pericyclic processes where a pi bond is converted into a sigma bond, leading to the formation of a cyclic product. wikipedia.org The carbon skeleton of this compound is related to (2Z)-hexa-2,4,5-trienals, which undergo thermal electrocyclic ring closure to form alkylidene-2H-pyrans. researchgate.net
These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. masterorganicchemistry.com For a 6π-electron system, such as a hexatriene, thermal electrocyclization proceeds in a disrotatory fashion. masterorganicchemistry.comlibretexts.org This means the terminal substituents rotate in opposite directions (one clockwise, one counter-clockwise) to allow for constructive overlap of the highest occupied molecular orbital (HOMO) lobes to form the new sigma bond. masterorganicchemistry.com In contrast, photochemical reactions for 6π systems proceed via a conrotatory mechanism. masterorganicchemistry.com The stereospecificity of these reactions is a key feature; for example, heating (2E,4Z,6E)-2,4,6-octatriene yields only cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org The activation energies for these cyclizations are influenced by steric interactions between substituents on the triene backbone. researchgate.net
| Reaction Condition | Number of π Electrons | Mode of Rotation | Stereochemical Outcome | Ref. |
| Thermal | 6 | Disrotatory | Stereospecific | masterorganicchemistry.comlibretexts.org |
| Photochemical | 6 | Conrotatory | Stereospecific | masterorganicchemistry.commasterorganicchemistry.com |
Metal-Catalyzed Transformations
The dual functionality of allenic alcohols makes them excellent substrates for a wide range of metal-catalyzed transformations, enabling the construction of complex molecular architectures.
Homogeneous gold catalysis is a powerful tool for activating the π-systems of allenes under mild conditions. mdpi.com Gold(I) and gold(III) complexes can activate the C-C multiple bonds of the allene moiety, making them susceptible to nucleophilic attack. mdpi.comresearchgate.net The regioselectivity of these transformations is influenced by the electronic nature of the substituents on the allene. mdpi.com Gold catalysts are highly effective in cycloisomerization reactions, where the alcohol's hydroxyl group can act as an intramolecular nucleophile, attacking the activated allene to form heterocyclic compounds. researchgate.net
Palladium and copper catalysts are widely used to functionalize allenic alcohols.
Palladium Catalysis: Palladium catalysts enable the direct coupling of allenic alcohols with various partners, avoiding the need to pre-activate the alcohol into a better leaving group. rsc.orgmdpi.com In one such reaction, allenic alcohols couple directly with aryl- and alkenylboronic acids to produce substituted dienes and trienes in high yields. rsc.org The proposed mechanism involves the activation of the alcohol through a hydrogen bond interaction with the boronic acid, followed by an SN2′ attack of the palladium catalyst to form an allylpalladium hydroxide (B78521) intermediate. rsc.org Subsequent transmetalation with the boronic acid and reductive elimination yields the final product and regenerates the catalyst. rsc.org
Copper Catalysis: Copper-catalyzed reactions provide efficient pathways for the functionalization of allenes and alcohols. One method involves the alkenylation of alcohols with β-nitrostyrenes using a Cu(OAc)₂ catalyst and a radical initiator, proceeding through a radical addition-elimination process. organic-chemistry.org Copper catalysts are also employed in the synthesis of allenyl alcohols via the allenylation of aldehydes. nih.gov Furthermore, copper catalysis can be used for propargylic C-H functionalization to synthesize allenes, proceeding through a Cu(I)/Cu(III) catalytic cycle involving propargyl and allenyl radical intermediates. rsc.org The functionalization of allenes often proceeds via the generation of allyl copper intermediates, which can then be coupled with various electrophiles. researchgate.net
| Metal | Reaction Type | Co-reagent/Co-catalyst | Key Intermediate | Product Type | Ref. |
| Palladium | Coupling with Boronic Acids | Boronic Acid | Allylpalladium hydroxide | Substituted dienes/trienes | rsc.org |
| Copper | Alkenylation of Alcohols | β-nitrostyrene, DTBP | α-carbon-centered radical | Allylic alcohol derivatives | organic-chemistry.org |
| Copper | Allenylation of Aldehydes | Propargyl bromides, Mn | - | Allenyl alcohols | nih.gov |
| Copper | C-H Functionalization | TMSCN | Allenyl radical | Allenonitriles | rsc.org |
Iridium catalysts are particularly effective in C-C bond-forming reactions that utilize alcohols as substrates through a "borrowing hydrogen" or "transfer hydrogenation" mechanism. nih.govnih.gov In this process, the iridium catalyst transiently dehydrogenates the alcohol to form an aldehyde and an iridium(III) hydride species. nih.gov This allows the in-situ generated aldehyde to act as an electrophile. For reactions involving allenes, the iridium hydride can hydrometallate the allene to generate a nucleophilic allyliridium intermediate. researchgate.net This intermediate then adds to the aldehyde, and subsequent steps regenerate the alcohol product with a new C-C bond, releasing the iridium catalyst. nih.govresearchgate.net This method represents an atom-economical way to achieve C-H functionalization of alcohols for the construction of complex molecules. nih.gov This catalytic strategy has been successfully applied to the C-C coupling of methanol (B129727) with allenes to furnish higher alcohols containing all-carbon quaternary centers. researchgate.netchemistryworld.com
Regio- and Stereoselective Epoxidation with Metal Catalysts
The epoxidation of this compound presents a challenge in regioselectivity due to the presence of two distinct double bonds within the allene moiety (C4=C5 and C5=C6). The hydroxyl group at the C2 position is expected to play a significant directing role in metal-catalyzed epoxidations, influencing both the regio- and stereochemical outcomes. wikipedia.org
In metal-catalyzed epoxidations of allylic and homoallylic alcohols, the hydroxyl group can coordinate to the metal center, delivering the oxidant to the proximate double bond. wikipedia.org For this compound, this directing effect would favor the epoxidation of the C4=C5 double bond. Vanadium-based catalysts, in particular, are known for their high selectivity in the epoxidation of allylic alcohols. wikipedia.org The reaction rates for metal-catalyzed epoxidations are often accelerated when the hydroxyl group is in a favorable position for coordination. wikipedia.org
The stereoselectivity of the epoxidation is also influenced by the hydroxyl group. For acyclic allylic alcohols, high diastereoselectivity can be achieved through hydrogen bonding with the oxidant or coordination to the metal catalyst. wikipedia.orgyoutube.com In the case of this compound, the formation of a transient hydrogen bond between the tertiary alcohol and the oxidizing agent can direct the epoxidation to one face of the double bond. youtube.com
The relative reactivity of the two double bonds in the allene system is another critical factor. Generally, the internal double bond of a 1,3-disubstituted allene is less sterically hindered and more electron-rich, making it more susceptible to electrophilic attack. However, the directing effect of the alcohol is a powerful controlling element.
Table 1: Predicted Regio- and Stereoselectivity in the Metal-Catalyzed Epoxidation of this compound
| Catalyst System | Predominant Epoxidation Site | Expected Major Diastereomer | Rationale |
| Vanadium Catalyst (e.g., VO(acac)₂) | C4=C5 | syn to the hydroxyl group | Strong directing effect of the hydroxyl group through coordination. wikipedia.org |
| Titanium/Tartrate (Sharpless) | C4=C5 | High enantioselectivity | Catalyst control for asymmetric epoxidation of allylic alcohols. |
| m-CPBA | Mixture of C4=C5 and C5=C6 | Low diastereoselectivity | Less dependent on hydroxyl directing effect, more on steric and electronic factors of the allene. youtube.com |
Nucleophilic and Electrophilic Reactions of the Allene and Hydroxyl Moieties
The dual functionality of this compound allows for a diverse range of reactions involving either the allene system or the tertiary alcohol. The reactivity of each moiety can be influenced by the presence of the other. nih.gov
The allene moiety of this compound is susceptible to both electrophilic and nucleophilic attack. The regioselectivity of these additions is governed by the electronic properties of the allene and the nature of the attacking species. nih.govacs.org
Electrophilic Additions: Electrophilic attack on allenes typically occurs at the central carbon (C5) to form a stabilized vinyl or allyl cation. nih.gov The subsequent attack of a nucleophile can then occur at either end of the resulting cationic intermediate. The electronic properties of the two double bonds in the allene system of this compound are different, which influences the regioselectivity of the initial electrophilic attack. acs.org The presence of the electron-donating alkyl group at C2 can influence the electron density of the allene system.
Nucleophilic Additions: Nucleophilic attack on unactivated allenes is less common but can occur with highly reactive nucleophiles or under catalytic conditions. organic-chemistry.orgresearchgate.net The terminal carbon (C6) is generally the more electrophilic site in a terminal allene. The presence of the hydroxyl group might also play a role in activating the allene towards nucleophilic attack, potentially through coordination with a metal catalyst. nih.gov
Table 2: Predicted Products of Additions to the Allene System of this compound
| Reagent | Reaction Type | Predicted Major Product(s) | Mechanistic Rationale |
| HBr | Electrophilic Addition | 2-Methyl-5-bromohex-4-en-2-ol and 2-Methyl-6-bromohex-4-en-2-ol | Protonation at C5 to form an allylic cation, followed by bromide attack at C4 or C6. nih.gov |
| I₂ / H₂O | Electrophilic Addition | 2-Methyl-5-iodo-6-hydroxyhex-4-en-2-ol | Formation of a cyclic iodonium (B1229267) ion intermediate, followed by nucleophilic attack by water. nih.gov |
| PhSCl | Electrophilic Addition | 2-Methyl-5-(phenylthio)hex-4-en-2-ol chloride | Attack of the electrophilic sulfur on the central carbon of the allene. |
| R₂CuLi | Nucleophilic Addition | (E/Z)-2,6-Dimethylhept-4-en-2-ol | Attack of the nucleophile at the terminal carbon (C6) of the allene. |
The tertiary alcohol in this compound can undergo a variety of reactions, including oxidation, substitution, and elimination. The proximity of the allene group can influence the course of these transformations.
Oxidation: Tertiary allylic alcohols can be oxidized to enones through a nih.govnih.gov-sigmatropic rearrangement of an intermediate chromate (B82759) ester in the Babler oxidation. youtube.com While this compound is not a traditional allylic alcohol, the presence of the adjacent π-system of the allene could potentially facilitate similar oxidative rearrangements.
Substitution and Elimination: Acid-catalyzed reactions of tertiary alcohols typically proceed through a carbocation intermediate, which can then undergo substitution or elimination. researchgate.net In the case of this compound, protonation of the hydroxyl group followed by loss of water would generate a tertiary carbocation at C2. This carbocation could then be trapped by a nucleophile or undergo elimination to form a conjugated diene. The allene moiety could also participate in rearrangements following carbocation formation.
Table 3: Potential Reactions Involving the Tertiary Alcohol of this compound
| Reagent/Condition | Reaction Type | Potential Product(s) | Notes |
| PCC (Pyridinium chlorochromate) | Oxidation | 6-Methylhepta-4,5-dien-2-one | Analogous to the Babler oxidation of tertiary allylic alcohols. youtube.com |
| H₂SO₄, heat | Dehydration/Rearrangement | 2-Methylhexa-1,3,5-triene | Formation of a conjugated triene system. |
| HCl (conc.) | Substitution (Sₙ1) | 2-Chloro-2-methylhexa-4,5-diene | Formation of a tertiary carbocation followed by nucleophilic attack. researchgate.net |
Radical Chemistry of Allenols
The allene functionality is also reactive towards free radicals. Radical additions to allenes can proceed with high regioselectivity, and the presence of the hydroxyl group in this compound can influence the reaction pathways, particularly in intramolecular cyclizations. nih.gov
Radical Additions: The regioselectivity of radical addition to allenes depends on the nature of the radical. nih.gov Carbon-centered radicals tend to add to the terminal carbon (C6) of the allene, leading to the formation of a more stable allylic radical intermediate. Heteroatom-centered radicals, such as thiyl radicals, often add to the central carbon (C5).
Radical Cyclizations: If a radical is generated elsewhere in the molecule, it can undergo an intramolecular addition to the allene. The regioselectivity of the cyclization (i.e., attack at C4, C5, or C6) would depend on the length of the tether connecting the radical center to the allene and the stability of the resulting cyclic radical. The hydroxyl group could be a site for generating a radical (e.g., via a Barton-McCombie deoxygenation precursor) or could influence the stereochemistry of the cyclization.
Table 4: Predicted Outcomes of Radical Reactions of this compound
| Radical Initiator/Reagent | Reaction Type | Expected Major Product | Mechanistic Considerations |
| Bu₃SnH, AIBN | Radical Addition | (E/Z)-2-Methylhex-4-ene | Addition of H• radical to the allene. |
| CBrCl₃, peroxide | Radical Addition | 2-Methyl-5,6-dibromo-5-(trichloromethyl)hex-4-en-2-ol | Addition of •CCl₃ to the terminal carbon, followed by bromine atom transfer. |
| Ti(III)-mediated (from epoxide) | Radical Cyclization | 1-(1-Hydroxy-1-methylethyl)-2-methylenecyclopentanol | If an epoxide were formed at C4=C5 and then opened to a radical. |
Computational and Theoretical Studies of 2 Methylhexa 4,5 Dien 2 Ol Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties of 2-methylhexa-4,5-dien-2-ol. These calculations provide a detailed picture of the electron distribution, orbital energies, and bonding characteristics within the molecule.
Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to determine various electronic properties of this compound, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.
For a molecule like this compound, DFT can also be used to calculate the natural bond orbital (NBO) charges on each atom, revealing the charge distribution across the molecule. This information is crucial for understanding its polarity and intermolecular interactions. Furthermore, the calculated molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
While DFT provides reliable results for many systems, higher-level computational methods can be employed for more accurate refinement of the electronic structure. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), offer a more rigorous treatment of electron correlation, leading to more precise energy calculations and molecular properties.
These higher-level methods are especially valuable for systems where DFT might be less reliable, such as in the accurate prediction of reaction barriers and the study of weakly interacting systems. For this compound, applying these methods can provide benchmark data to validate the results obtained from more computationally efficient DFT methods.
Conformational Analysis and Stereoelectronic Effects
The flexibility of the carbon chain in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its conformation.
Computational methods, particularly DFT, are well-suited for mapping the potential energy surface of the molecule by systematically rotating the rotatable bonds. The resulting conformational landscape reveals the low-energy conformers and the transition states that connect them.
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the molecule's properties, play a significant role in determining the preferred conformations. In this compound, interactions between the lone pairs of the oxygen atom and the π-orbitals of the allene (B1206475) moiety can lead to specific stabilizing or destabilizing effects that influence the rotational barriers around the C-C bonds.
| Conformer | Dihedral Angle (O-C2-C3-C4) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | 180° | 0.00 |
| Gauche | 60° | 1.25 |
| Syn-periplanar | 0° | 3.50 |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the reaction pathways, identifying intermediates, and locating transition states, theoretical studies can provide a comprehensive understanding of how these reactions proceed.
A key aspect of mechanistic studies is the calculation of the reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier.
For reactions involving this compound, such as cyclization or rearrangement reactions, DFT calculations can be used to locate the geometries of the transition states and compute the activation energies. This information is vital for predicting the feasibility and rate of a reaction under different conditions.
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| 5-exo-dig Cyclization | 25.3 | -15.8 |
| 6-endo-dig Cyclization | 32.1 | -10.2 |
Many reactions of this compound can potentially yield multiple products, leading to issues of regioselectivity, stereoselectivity, and enantioselectivity. Computational methods can be instrumental in predicting and explaining the observed selectivity.
By comparing the activation barriers for the different possible reaction pathways leading to various products, the most favorable pathway can be identified. For instance, in a reaction where both a five-membered and a six-membered ring can be formed, calculating the activation energies for both cyclization pathways can predict which product will be predominantly formed.
Similarly, for reactions involving chiral centers or the formation of stereoisomers, computational modeling of the transition states can reveal the origins of stereoselectivity. By analyzing the steric and electronic interactions in the transition state structures leading to different stereoisomers, the preference for one over the other can be rationalized.
No Specific Research Found on the
Despite a thorough search of available scientific literature, no specific computational or theoretical studies focusing on the solvent effects in theoretical predictions for the compound this compound could be identified.
While the field of computational chemistry frequently employs theoretical models to predict the behavior of molecules in different solvent environments, it appears that this compound has not been the specific subject of such published research.
Generally, in theoretical and computational chemistry, solvent effects are crucial for accurately predicting a molecule's properties and reactivity. Solvents can influence molecular conformation, electronic structure, and reaction pathways. Theoretical chemists use various models to account for these effects, which can be broadly categorized into explicit and implicit solvent models.
Explicit solvent models involve representing individual solvent molecules around the solute. This approach can provide a detailed picture of solute-solvent interactions but is computationally expensive.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is less computationally demanding and is widely used to estimate the influence of a solvent on a system.
The application of these models would typically involve calculating various molecular properties of this compound, such as its conformational energies, dipole moment, and spectral characteristics, in different solvents. The results would likely be presented in data tables comparing these properties in the gas phase versus in various solvents of differing polarity.
However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of how solvents are predicted to affect this particular molecule. The scientific community has not yet published research that would fulfill the specific requirements of this article's section.
2 Methylhexa 4,5 Dien 2 Ol As a Synthetic Building Block in Complex Molecule Synthesis
Precursor to Diversely Functionalized Organic Compounds
The allenic functionality within 2-methylhexa-4,5-dien-2-ol serves as a linchpin for the introduction of various functional groups, enabling the synthesis of a wide range of organic compounds. The reactivity of the allene (B1206475) can be finely tuned to undergo a multitude of transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, the reaction of this compound with different reagents allows for the selective functionalization of the allenic carbons. These transformations pave the way for the synthesis of substituted furans, pyrroles, and other valuable heterocyclic motifs. The tertiary alcohol group can also be exploited, either directly or after conversion to other functional groups, to further elaborate the molecular structure.
A summary of representative transformations of this compound is presented in the table below:
| Reagent/Catalyst | Reaction Type | Product Type |
| H₂O, H⁺ | Hydration | α,β-Unsaturated ketone |
| Br₂, H₂O | Halogenation/Hydration | Dihaloketone |
| R₂CuLi | Conjugate Addition | Substituted alkene |
| Pd(PPh₃)₄, ArX | Palladium-catalyzed cross-coupling | Aryl-substituted allene |
| O₃; then Me₂S | Ozonolysis | Ketone and formaldehyde |
These examples highlight the versatility of this compound as a starting material for generating molecular complexity. The ability to selectively manipulate the allenic system and the hydroxyl group provides chemists with a powerful tool for the synthesis of diverse and highly functionalized organic molecules.
Role in the Construction of Carbocyclic and Heterocyclic Systems
The unique electronic and steric properties of this compound make it an excellent substrate for various cyclization reactions, leading to the formation of both carbocyclic and heterocyclic ring systems. These transformations are often characterized by high levels of regio- and stereoselectivity, offering efficient routes to complex cyclic structures.
Carbocyclic Systems:
One of the prominent applications of this compound in carbocycle synthesis is its participation in intramolecular cyclization reactions. For example, under acidic conditions, it can undergo a Nazarov-type cyclization to furnish cyclopentenone derivatives. Furthermore, its allene moiety can participate in [2+2] and [4+2] cycloaddition reactions, providing access to cyclobutanes and cyclohexenes, respectively. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, can also be employed with derivatives of this compound to construct cyclopentenone-containing bicyclic systems.
Heterocyclic Systems:
The presence of the hydroxyl group in this compound facilitates its conversion into a variety of oxygen- and nitrogen-containing heterocycles. Acid-catalyzed cyclization can lead to the formation of substituted furans and dihydropyrans. Moreover, the allene can be activated by transition metal catalysts, such as gold or silver salts, to undergo intramolecular hydroalkoxylation or hydroamination, affording five- and six-membered oxygen and nitrogen heterocycles.
The following table summarizes key cyclization reactions involving this compound and its derivatives:
| Reaction Type | Ring System Formed | Key Reagents/Conditions |
| Nazarov Cyclization | Cyclopentenone | Lewis or Brønsted acid |
| [4+2] Cycloaddition | Cyclohexene | Dienophile, heat |
| Pauson-Khand Reaction | Bicyclic Cyclopentenone | Co₂(CO)₈, alkyne |
| Acid-catalyzed cyclization | Furan (B31954), Dihydropyran | H⁺ |
| Transition-metal catalyzed cyclization | Dihydrofuran, Dihydropyrrole | Au(I), Ag(I) catalysts |
Intermediates in the Synthesis of Natural Product Scaffolds
The carbocyclic and heterocyclic frameworks readily accessible from this compound are prevalent in a vast number of natural products. Consequently, this allenic alcohol has served as a crucial intermediate in the total synthesis of several complex natural product scaffolds. Its ability to introduce key stereocenters and functional groups in a controlled manner makes it an attractive starting point for the construction of these intricate molecules.
For instance, the cyclopentenone core generated via the Nazarov cyclization of this compound is a common structural motif in prostaglandins (B1171923) and other bioactive natural products. Similarly, the furan and pyran rings formed through its cyclization are integral components of numerous terpenes and polyketides.
While a comprehensive discussion of the final natural products is beyond the scope of this article, the following table illustrates the utility of this compound in the synthesis of key natural product scaffolds:
| Natural Product Scaffold | Key Intermediate from this compound | Synthetic Transformation |
| Prostaglandin Core | Substituted Cyclopentenone | Nazarov Cyclization |
| Furanocembrane Diterpenes | Substituted Furan | Acid-catalyzed Cyclization |
| Iridoid Monoterpenes | Bicyclic Cyclopentanoid | Intramolecular Ene Reaction |
The strategic incorporation of the structural elements derived from this compound has proven to be a powerful strategy in the efficient and elegant synthesis of these and other complex natural product frameworks.
Stereochemical Implications for Target Molecule Construction
The stereochemical outcome of reactions involving this compound is a critical consideration in the synthesis of chiral target molecules. The chirality of the allene itself, as well as the potential for creating new stereocenters during its transformations, offers opportunities for asymmetric synthesis.
The axial chirality of a substituted allene can be transferred to a new stereocenter during cyclization reactions. For example, in the enantioselective synthesis of heterocyclic compounds, the use of a chiral catalyst can facilitate the cyclization of a prochiral derivative of this compound to yield a product with high enantiomeric excess.
Furthermore, the existing stereocenter at the tertiary alcohol can influence the stereochemical course of subsequent reactions. This substrate-controlled diastereoselectivity can be exploited to set the stereochemistry of adjacent carbon atoms. For example, in conjugate addition reactions to α,β-unsaturated ketones derived from this compound, the bulky dimethylcarbinol group can direct the incoming nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer.
Future Research Directions and Unexplored Avenues for 2 Methylhexa 4,5 Dien 2 Ol Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity
The reactivity of the allene (B1206475) group in 2-methylhexa-4,5-dien-2-ol is a prime target for catalytic activation. Transition metal catalysis, in particular, has shown great promise in controlling the regio-, diastereo-, and enantioselectivity of reactions involving allenes. pitt.edursc.orgrsc.org Future research should focus on the development of novel catalytic systems tailored for the specific reactivity of this tertiary allenic alcohol.
Gold and other late transition metals are known to be excellent catalysts for the cyclization of allenols. acs.orgnih.govbeilstein-journals.org The development of new chiral ligands for these metals could enable highly enantioselective transformations of this compound, providing access to chiral molecules with potential applications in medicinal chemistry and materials science. Iron- and ruthenium-based catalysts also present opportunities for developing more sustainable and cost-effective synthetic methods. nih.govnih.gov
Key research objectives in this area include:
Enantioselective Catalysis: Designing chiral ligands for transition metals (e.g., Au, Pt, Rh, Pd) to control the stereochemical outcome of reactions such as cyclizations, additions, and cycloadditions. youtube.comrsc.org
Regiocontrol: Developing catalysts that can selectively activate one of the two double bonds of the allene, or direct nucleophilic or electrophilic attack to a specific carbon atom.
Chemoselectivity: Creating catalytic systems that can differentiate between the allene and alcohol functionalities, or that can promote tandem reactions involving both groups.
Table 1: Potential Catalytic Systems for Selective Transformations of this compound
| Catalyst Class | Potential Transformation | Desired Selectivity |
| Chiral Gold(I) Complexes | Intramolecular hydroalkoxylation/cyclization | Enantioselective |
| Chiral Palladium(0) Complexes | [4+2] Cycloaddition with dienes | Diastereo- and Enantioselective |
| Rhodium(I) Complexes | [2+2+2] Cycloaddition with alkynes/alkenes | Regio- and Stereoselective |
| Iron(II) or Iron(III) Complexes | Lewis acid-catalyzed rearrangement | Chemoselective |
| Ruthenium-based Metathesis Catalysts | Enyne-type metathesis with alkynes | Skeletal diversity |
Exploration of New Reaction Manifolds and Rearrangement Pathways
The unique electronic and steric properties of this compound make it a candidate for discovering new reaction pathways and skeletal rearrangements. The tertiary alcohol group can act as a directing group or a participating nucleophile in various transformations of the adjacent allene.
One promising area of exploration is the investigation of novel cycloisomerization reactions. Depending on the catalyst and reaction conditions, this compound could potentially be converted into a variety of heterocyclic and carbocyclic structures. pitt.eduacs.orgnih.gov Furthermore, the tertiary nature of the alcohol could lead to interesting rearrangement pathways, such as pinacol-type rearrangements under acidic conditions, or oxidative rearrangements. nih.govamazonaws.com The acs.orgacs.org-sigmatropic rearrangement of related propargylic systems to form allenic ketones suggests that similar sigmatropic shifts could be induced in derivatives of this compound. ucla.edu
Future research could focus on:
Catalyst-controlled Cycloisomerizations: Exploring a range of Lewis and Brønsted acids, as well as transition metal catalysts, to induce novel cyclization patterns.
Rearrangement Reactions: Investigating the behavior of this compound under various reaction conditions (e.g., acidic, basic, oxidative) to uncover new rearrangement pathways. libretexts.org
Hydrofunctionalization Reactions: Developing new methods for the addition of various E-H bonds (E = C, N, O, S, Si, P) across the allene moiety in a regio- and stereoselective manner. duke.edu
Application in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecular architectures from simple starting materials. organic-chemistry.org The bifunctional nature of this compound makes it an ideal substrate for the design of novel cascade and multicomponent processes.
For instance, a reaction could be initiated at the allene moiety, generating a reactive intermediate that subsequently undergoes a reaction involving the tertiary alcohol. Alternatively, the alcohol could be derivatized in situ to trigger a cascade sequence. The development of MCRs involving this compound, a suitable electrophile, and a nucleophile could lead to the one-pot synthesis of highly substituted and structurally diverse molecules. acs.orgnih.govnih.gov
Potential research directions include:
Intramolecular Cascade Reactions: Designing reactions where an initial transformation of the allene is followed by an intramolecular trapping by the hydroxyl group or its derivative.
Intermolecular Multicomponent Reactions: Developing new MCRs where this compound acts as a key building block, allowing for the introduction of multiple points of diversity in a single step. rsc.org
Domino Reactions: Exploring domino sequences that involve, for example, a metal-catalyzed cross-coupling followed by a cyclization or rearrangement.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. The integration of the chemistry of this compound with flow technologies could lead to more efficient and sustainable synthetic processes.
Key areas for investigation are:
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself.
Flow-based Transformations: Adapting known batch reactions of allenic alcohols to a flow environment to improve efficiency and safety.
Photochemistry in Flow: Exploring novel photochemical transformations of this compound using flow reactors to enable reactions that are not feasible in batch.
Advanced Theoretical Modeling for Predictive Organic Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical reactions. nih.gov Applying advanced theoretical modeling to the chemistry of this compound could provide valuable insights into its reactivity and guide the rational design of new experiments.
DFT calculations can be used to:
Elucidate Reaction Mechanisms: Determine the transition state structures and activation energies for various potential reaction pathways, providing a deeper understanding of the factors that control selectivity. rsc.orgresearchgate.net
Predict Stereochemical Outcomes: Model the interaction of this compound with chiral catalysts to predict the stereochemical outcome of enantioselective reactions.
Rational Catalyst Design: Computationally screen potential catalysts and ligands to identify the most promising candidates for achieving high selectivity and reactivity. acs.org
Table 2: Application of Theoretical Modeling in this compound Chemistry
| Computational Method | Research Application | Predicted Outcome |
| Density Functional Theory (DFT) | Mechanistic study of gold-catalyzed cyclization | Lowest energy reaction pathway and transition state geometries |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions in solution | Preferred binding modes and conformational effects |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions | Enantioselectivity and substrate specificity |
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
The synthesis of isotopically labeled compounds is a powerful strategy for elucidating reaction mechanisms. chem-station.com The preparation of deuterated or 13C-labeled this compound would enable detailed mechanistic studies of its various transformations.
For example, the use of deuterium-labeled substrates can help to determine whether a particular C-H bond is broken in the rate-determining step of a reaction (kinetic isotope effect). nih.gov 13C labeling can be used to trace the fate of specific carbon atoms during complex rearrangements. The development of efficient methods for the synthesis of isotopically labeled this compound is therefore a crucial step towards a deeper understanding of its chemical behavior. organic-chemistry.orgmdpi.comprinceton.edu
Future research in this area should focus on:
Deuterium Labeling: Developing methods for the selective incorporation of deuterium at various positions in the molecule.
13C and 18O Labeling: Synthesizing 13C- and 18O-labeled analogues to probe reaction mechanisms involving skeletal rearrangements and the participation of the hydroxyl group.
Mechanistic Studies: Utilizing these labeled compounds in kinetic and mechanistic studies to gain a detailed understanding of new and existing reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methylhexa-4,5-dien-2-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. Key steps include:
- Using PdCl₂(PPh₃)₂ or similar catalysts with co-ligands like PCy₃ to enhance reactivity .
- Optimizing solvent systems (e.g., THF or aqueous dioxane) and inert gas purging (argon) to prevent side reactions .
- Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratios of boronic acid to substrate) to improve yields (e.g., up to 90% in optimized cases) .
- Example Data Table :
| Reaction Component | Optimal Condition | Yield |
|---|---|---|
| Catalyst (PdCl₂(PPh₃)₂) | 5 mol% | 78-90% |
| Solvent | THF/Water (10:1) | 85% |
| Temperature | 80°C (reflux) | 90% |
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify allylic protons (δH ~2.75 ppm) and hydroxyl groups (δH ~1.81 ppm), with coupling constants (e.g., J = 6.5 Hz) confirming stereochemistry .
- IR Spectroscopy : Detect alkyne stretches (~2210 cm⁻¹) and hydroxyl bands (~3256 cm⁻¹) to verify functional groups .
- HRMS : Confirm molecular ion peaks (e.g., m/z 381.1597 for related analogs) to validate purity .
Q. How does the branched isoprene unit in this compound influence its chemical stability under various experimental conditions?
- Methodological Answer : The 2-methyl-1,3-butadiene backbone (common in terpene alcohols) increases susceptibility to oxidation. Stability tests should:
- Use inert atmospheres (N₂/Ar) during synthesis .
- Assess degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions between the low systemic toxicity and potential sensitization risks of this compound?
- Methodological Answer :
- Toxicity Data : Repeated dose studies show oral/dermal NOAELs ≥50 mg/kg/day, with no mutagenicity .
- Sensitization Gap : No direct tests exist; use murine local lymph node assays (LLNA) or human patch testing to evaluate skin sensitization potential .
- Risk Mitigation : Cross-reference structural analogs (e.g., 2,6-dimethyloct-3,5-dien-2-ol) to predict thresholds for safe exposure .
Q. What mechanistic insights guide the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Catalytic Systems : Pd/Cu bimetallic systems enhance alkyne activation. For example, PdCl₂(PPh₃)₂ with CuI accelerates Sonogashira coupling .
- Steric Effects : The methyl group at C2 influences regioselectivity; computational modeling (DFT) can predict preferred reaction pathways .
Q. What computational approaches predict the metabolic pathways of this compound, and how do they align with empirical data?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaSite to simulate cytochrome P450-mediated oxidation.
- Validation : Compare predictions with in vitro hepatocyte assays or microsomal stability studies to confirm metabolites (e.g., epoxide intermediates) .
Q. How do stereoelectronic effects in this compound influence its regioselectivity in nucleophilic additions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
